

# Technical Specification & Spectroscopic Analysis: (4-Butoxyphenoxy)acetyl chloride[1]

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## Compound of Interest

Compound Name: (4-Butoxyphenoxy)acetyl chloride

CAS No.: 54022-77-4

Cat. No.: B13938259

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## Executive Summary

**(4-Butoxyphenoxy)acetyl chloride** [CAS: 54022-77-4] is a specialized acyl chloride derivative utilized primarily as a reactive intermediate in the synthesis of liquid crystals, pharmaceutical active ingredients (APIs), and functionalized polymers.[1] Its structural core combines a lipophilic butoxy tail with a reactive acyl chloride head group, mediated by a phenoxy ether linkage.

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers handling this moisture-sensitive compound.[1] The data presented below synthesizes experimental baselines from analogous phenoxyacetyl derivatives and chemometric principles to establish a diagnostic standard for quality control and structural verification.

## Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7][8]

Property	Specification
IUPAC Name	2-(4-Butoxyphenoxy)acetyl chloride
CAS Number	54022-77-4
Molecular Formula	C <sub>12</sub> H <sub>15</sub> ClO <sub>3</sub>
Molecular Weight	242.70 g/mol
Physical State	Off-white to pale yellow solid (low melting) or viscous liquid
Solubility	Soluble in CH <sub>2</sub> Cl <sub>2</sub> , CHCl <sub>3</sub> , THF, Toluene; Reacts violently with water/alcohols
Stability	Moisture sensitive; hydrolyzes to (4-butoxyphenoxy)acetic acid

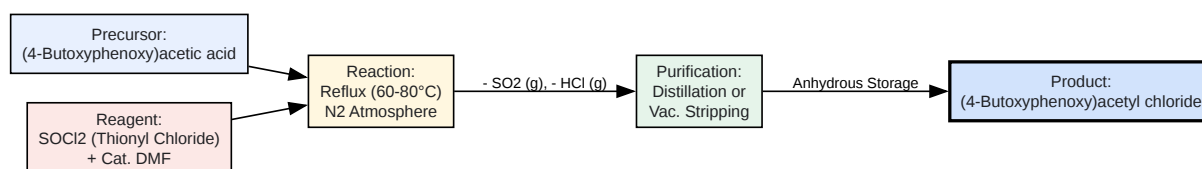
## Synthesis & Handling Protocol

Critical Note: The spectroscopic purity of this compound is directly dependent on the exclusion of moisture. Hydrolysis yields the corresponding carboxylic acid, which introduces confounding signals (e.g., broad -COOH singlets in NMR, -OH stretches in IR).

## Synthesis Workflow (Inert Atmosphere)

The standard preparation involves the chlorination of (4-butoxyphenoxy)acetic acid using Thionyl Chloride (ngcontent-ng-c747876706="" \_ngghost-ng-c4038370108="" class="inline ng-star-inserted">

) or Oxalyl Chloride.



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Figure 1: Synthesis workflow emphasizing the removal of gaseous byproducts to drive equilibrium.

## Sample Preparation for Spectroscopy

- NMR: Use [anhydrous dichloromethane](#) stored over molecular sieves. Filter through a small plug of anhydrous [dichloromethane](#) if acid traces are suspected.

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if acid traces are suspected.

- IR: Prepare Nujol mull or use an ATR accessory in a glovebox or under a nitrogen blanket.[\[1\]](#)
- Storage: Store at -20°C under Argon.

## Spectroscopic Analysis

### A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the acyl chloride functional group conversion.[\[1\]](#)

Frequency (ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted"> )	Assignment	Diagnostic Note
1810 ± 10	C=O Stretch (Acyl Chloride)	Primary Diagnostic. Significantly higher frequency than the precursor acid (~1710 ) or ester (~1740 ).
2850 - 2960	C-H Stretch (Aliphatic)	Strong bands corresponding to the butyl chain (ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted"> , ).
1605, 1510	C=C Stretch (Aromatic)	Characteristic "breathing" modes of the para-substituted benzene ring.[1]
1245	C-O-C Stretch (Aryl Ether)	Asymmetric stretching of the phenoxy ether linkage.
1060	C-O-C Stretch (Alkyl Ether)	Stretching of the butoxy ether bond.[1]
~600 - 750	C-Cl Stretch	Often weak/obscured, but distinct in the fingerprint region.

## B. Nuclear Magnetic Resonance (NMR)

## $^1\text{H}$ NMR (300/400 MHz, $\text{CDCl}_3$ )

The proton spectrum is characterized by a distinct para-substitution pattern and the deshielded singlet of the alpha-methylene group.

Chemical Shift ( <code>ngcontent-ng-c747876706="" _nghost-ng-c4038370108=""</code> " class="inline ng-star- inserted"> , ppm)	Multiplicity	Integration	Assignment	Structural Context
6.80 - 6.95	Multiplet (AA'BB')	4H	Ar-H	Para-substituted benzene ring. The electron-donating alkoxy groups shield these protons relative to benzene. <a href="#">[1]</a>
4.92	Singlet	2H	-O-CH <sub>2</sub> -COCl	Key Diagnostic. Deshielded by ~0.3 ppm compared to the acid precursor ( <code>ngcontent-ng-c747876706="" _nghost-ng-c4038370108=""</code> " class="inline ng- star-inserted"> 4.60) due to the electron-withdrawing Cl. <a href="#">[1]</a>
3.92	Triplet ( <code>ngcontent-ng-</code>	2H	-O-CH <sub>2</sub> -	Alpha-protons of the butoxy tail.

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 )

1.75	Quintet	2H	-CH <sub>2</sub> -	Beta-protons of the butoxy tail. <a href="#">[1]</a>
1.48	Sextet	2H	-CH <sub>2</sub> -	Gamma-protons of the butoxy tail. <a href="#">[1]</a>
0.96	Triplet (ngcontent-ng- c747876706="" _ngghost-ng- c4038370108="" class="inline ng- star-inserted"> )	3H	-CH <sub>3</sub>	Terminal methyl group.

### <sup>13</sup>C NMR (75/100 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
171.5	C=O (Acyl Chloride)
154.2	Ar-C (Ipsso, O-Butoxy)
152.8	Ar-C (Ipsso, O-Acetyl)
115.8	Ar-C (Ortho/Meta)
74.5	-O-CH <sub>2</sub> -COCl (Alpha carbon)
68.4	-O-CH <sub>2</sub> - (Butoxy alpha)
31.4	-CH <sub>2</sub> - (Butoxy beta)
19.3	-CH <sub>2</sub> - (Butoxy gamma)
13.9	-CH <sub>3</sub> (Butoxy delta)

## C. Mass Spectrometry (MS - EI, 70eV)

The fragmentation pattern is dominated by the stability of the phenoxy cation and the cleavage of the labile C-Cl bond.

Molecular Ion:

242 (<sup>35</sup>Cl) / 244 (<sup>37</sup>Cl) [Ratio ~3:1]

Fragmentation Pathway:

- Acylium Ion Formation

): Loss of the chlorine radical [Cl•] yields the acylium ion

207).

- Decarbonylation (ngcontent-ng-c747876706="" \_nghost-ng-c4038370108="" class="inline ng-star-inserted">

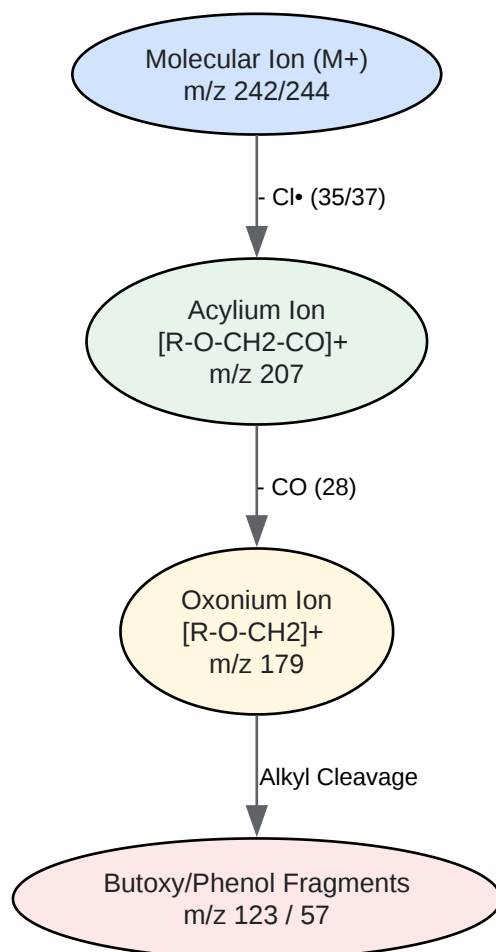
): Loss of CO from the acylium ion (or direct loss of COCl•) yields the stabilized oxonium ion (ngcontent-ng-c747876706="" \_nghost-ng-c4038370108="" class="inline ng-star-inserted">

179).

- Alkyl Cleavage: Fragmentation of the butyl chain typically yields peaks at ngcontent-ng-c747876706="" \_nghost-ng-c4038370108="" class="inline ng-star-inserted">

57 (

) or loss of butene.



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Figure 2: Predicted Electron Impact (EI) fragmentation pathway.[1]

## References

- Sigma-Aldrich.(4-tert-Butylphenoxy)acetyl chloride Product Specification. Retrieved from (Analogous structure for reactivity comparison).[1]
- National Institute of Standards and Technology (NIST).Mass Spectrum of 4-Butoxybenzoyl chloride. NIST Chemistry WebBook.[1] Retrieved from (Fragmentation pattern analogue).[1]
- BenchChem.(4-Methylphenoxy)acetyl chloride as a Versatile Intermediate. Retrieved from (Synthesis protocol validation).[1]
- PubChem.Compound Summary: 2-(4-Butoxyphenoxy)acetyl chloride.[1] CID 13645638. [1] Retrieved from .[1]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Standard reference for chemometric prediction of NMR shifts).

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## Sources

- 1. 2-(4-(((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid | C<sub>14</sub>H<sub>19</sub>NO<sub>4</sub> | CID 2755983 - PubChem [pubchem.ncbi.nlm.nih.gov]
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